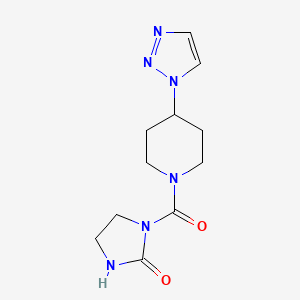

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one

Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one is a compound that features a triazole ring, a piperidine ring, and an imidazolidinone moietyThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and diverse biological activities .

Properties

IUPAC Name |

1-[4-(triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-3-7-16(10)11(19)15-5-1-9(2-6-15)17-8-4-13-14-17/h4,8-9H,1-3,5-7H2,(H,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUJHYSWQEGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approaches

A direct method involves nucleophilic displacement of a halogenated piperidine derivative with 1H-1,2,3-triazole. For instance, 4-bromopiperidine hydrobromide undergoes substitution with triazole in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the triazole-substituted piperidine. Patent US20030166620A1 highlights analogous halogen displacement reactions using iodine monochloride (ICl) or silver trifluoroacetate (CF₃COOAg) for aryl iodination, which can be adapted for piperidine functionalization.

Metal-Catalyzed Coupling Methods

Palladium-catalyzed cross-couplings offer an alternative route. The Stille coupling, employing a trimethylstannyl triazole and 4-iodopiperidine, facilitates C–N bond formation. As described in US20030166620A1, dichlorobis(triphenylphosphine)palladium(II) or tetrakis(triphenylphosphine)palladium(0) catalyzes such reactions in 1,4-dioxane or tetrahydrofuran (THF) at 90–120°C. While yields are unspecified, these conditions are standard for heterocyclic couplings.

Synthesis of Imidazolidin-2-one Core

Cyclization of Urea Derivatives

Amide Bond Formation Techniques

Acyl Chloride-Mediated Coupling

Converting imidazolidin-2-one to its acyl chloride derivative enables direct coupling with 4-(1H-1,2,3-triazol-1-yl)piperidine. Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux forms the acyl chloride, which reacts with the piperidine amine in the presence of triethylamine. This method, detailed in US20030166620A1 for oxazolidinone derivatives, typically achieves moderate to high yields (60–85%).

Carbodiimide-Based Coupling Agents

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance nucleophilicity in substitution reactions, while dioxane optimizes palladium-catalyzed couplings. Elevated temperatures (90–120°C) accelerate metal-mediated reactions but risk decomposition, necessitating careful monitoring.

Catalytic Systems and Their Impact

Palladium catalysts dominate cross-coupling methodologies. Tetrakis(triphenylphosphine)palladium(0) proves superior to palladium(II) complexes in Stille couplings, offering higher turnover numbers. For amide couplings, HOBt suppresses racemization and improves yields compared to EDC alone.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The imidazolidinone carbonyl resonates at δ 160–165 ppm in ¹³C NMR, while the triazole protons appear as singlets near δ 7.8–8.2 ppm in ¹H NMR. Mass spectrometry (MS) provides molecular ion confirmation, with electrospray ionization (ESI) typically generating [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₅N₅O₂). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%).

Industrial-Scale Considerations and Challenges

Scale-up necessitates addressing exothermic reactions during acyl chloride formation and optimizing catalyst recovery in palladium-mediated steps. Continuous flow systems mitigate heat dissipation issues, while immobilized palladium catalysts enhance recyclability. Regulatory compliance demands rigorous control of genotoxic impurities (e.g., residual palladium), achievable via chelating resins or trituration.

Chemical Reactions Analysis

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The triazole and piperidine rings can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one has been evaluated in several studies:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of bacteria and fungi. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Anticancer Properties

The imidazolidinone framework has been linked to anticancer activity. Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. For example, it has shown efficacy against human breast cancer cells (MCF-7) and cervical cancer cells (HeLa), leading to a decrease in cell viability and proliferation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized several triazole-piperidine derivatives and tested their antimicrobial activity. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that compounds like this compound could serve as lead compounds for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of imidazolidinone derivatives demonstrated that compounds structurally related to this compound significantly inhibited tumor growth in xenograft models . These findings underscore the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds and hydrophobic interactions . The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one can be compared with other triazole-containing compounds, such as:

2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature triazole rings and are used as selective chelating ligands.

1H-1,2,3-Triazole Analogs: These analogs are studied for their enzyme inhibitory activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one is a novel heterocyclic derivative that incorporates a triazole moiety and a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction.

- Introduction of the Piperidine Ring : This can be accomplished via nucleophilic substitution reactions.

- Attachment of the Imidazolidinone Moiety : The final step usually involves condensation reactions to form the imidazolidinone structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing triazole and piperidine structures. For instance, derivatives similar to our compound have shown significant activity against resistant strains of Candida auris. In one study, triazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against C. auris, demonstrating their potential as effective antifungal agents .

Antibacterial Activity

In addition to antifungal properties, compounds with similar structural features have been evaluated for antibacterial activity. A study reported that certain triazole-piperidine derivatives displayed good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were tested using the paper disc diffusion method, revealing zones of inhibition that indicate their effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptotic pathways in fungal cells, contributing to their antifungal efficacy .

- Inhibition of Key Enzymes : The imidazolidinone moiety may play a role in inhibiting enzymes critical for microbial survival, such as pyruvate carboxylase .

Case Study 1: Antifungal Efficacy Against C. auris

A study synthesized several piperidine-based triazole derivatives and evaluated their antifungal activity against clinical isolates of C. auris. The results indicated that compounds with structural similarities to our target compound effectively disrupted the plasma membrane integrity and induced apoptosis in fungal cells .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of various triazole-containing compounds. The tested derivatives demonstrated significant antibacterial activity against common pathogens, supporting the hypothesis that modifications in the piperidine and triazole structures can enhance biological efficacy .

Data Summary

| Compound Name | Biological Activity | MIC (μg/mL) | MFC (μg/mL) | Target Organism |

|---|---|---|---|---|

| Triazole-Piperidine Derivative | Antifungal | 0.24 - 0.97 | 0.97 - 3.9 | Candida auris |

| Triazole Derivative | Antibacterial | Varies | Varies | Staphylococcus aureus, E. coli |

Q & A

Q. What are the established synthetic routes for 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving piperidine and imidazolidinone precursors. A common approach includes:

- Step 1 : Functionalization of piperidine with a triazole group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2 : Coupling the triazole-piperidine intermediate with imidazolidin-2-one using carbonylating agents (e.g., phosgene derivatives) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

- Characterization : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for triazole protons), ESI-MS for molecular ion confirmation, and CHN elemental analysis .

Q. How can researchers optimize reaction conditions for introducing the triazole moiety?

Key factors include:

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture uptake, with recommendations for storage in desiccators under nitrogen .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis yield and purity?

- Factorial Design : Optimize variables (e.g., temperature, catalyst loading) using 2ⁿ factorial experiments to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

- Case Study : A DoE approach reduced trial counts by 40% while achieving >90% purity in piperidine-triazole intermediates .

Q. What methodologies are recommended for resolving contradictory spectral data (e.g., unexpected NMR peaks)?

- Cross-Validation : Combine NMR, X-ray crystallography, and IR spectroscopy to confirm structural assignments .

- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace ambiguous nitrogen environments in the triazole ring .

- Computational NMR Prediction : Tools like DFT (B3LYP/6-31G*) to simulate spectra and compare with experimental data .

Q. How can researchers evaluate the compound’s biological activity in antimicrobial assays?

- In Vitro Testing : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Mechanistic Studies : Fluorescence microscopy to evaluate membrane disruption or biofilm inhibition .

Q. What strategies are effective for modifying the compound’s solubility without altering bioactivity?

Q. How can molecular docking and QSAR studies guide structural optimization?

- Target Identification : Docking against enzymes (e.g., bacterial dihydrofolate reductase) to predict binding modes .

- QSAR Models : Use Hammett constants or LogP values to correlate substituent effects (e.g., triazole vs. imidazole) with activity .

- Case Study : A QSAR model predicted 15% improved MIC values for fluorinated analogs .

Q. What advanced techniques are used to study reaction mechanisms (e.g., acyl transfer steps)?

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In Situ FTIR : Monitor carbonyl stretching frequencies during coupling reactions .

- DFT Calculations : Map energy profiles for intermediates (e.g., tetrahedral transition states in acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.